molecular formula C11H14ClNO B8254005 (3S)-3-(4-chlorophenoxy)piperidine

(3S)-3-(4-chlorophenoxy)piperidine

Cat. No.: B8254005
M. Wt: 211.69 g/mol
InChI Key: OXELOOCWZRBKSV-NSHDSACASA-N
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Description

(3S)-3-(4-Chlorophenoxy)piperidine is a chiral piperidine derivative characterized by a 4-chlorophenoxy substituent at the 3-position of the piperidine ring, with an (S)-configuration at the stereocenter. This compound is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurotransmitter transporters and ion channels.

Properties

IUPAC Name

(3S)-3-(4-chlorophenoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h3-6,11,13H,1-2,7-8H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXELOOCWZRBKSV-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(4-chlorophenoxy)piperidine typically involves the reaction of 4-chlorophenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of (3S)-3-(4-chlorophenoxy)piperidine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(4-chlorophenoxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in DMF or THF.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(3S)-3-(4-chlorophenoxy)piperidine is employed in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-(4-chlorophenoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Piperidine Analogues of Phenyltropanes

Piperidine derivatives, such as 3-(4-chlorophenyl)-2-carbomethoxypiperidine, are truncated versions of tropane-based dopamine transporter (DAT) inhibitors (e.g., cocaine analogs). Despite lacking the tropane ring’s two-carbon bridge, these piperidine analogues exhibit comparable DAT binding affinities. For example, Kozikowski et al. demonstrated that piperidine analogues retain nanomolar potency at DAT, suggesting that the 4-chlorophenyl group and piperidine ring sufficiently mimic the tropane pharmacophore .

Key Differences :

  • Stereochemical Sensitivity: The (3S)-configuration in (3S)-3-(4-chlorophenoxy)piperidine may enhance enantioselective binding compared to racemic tropane derivatives.

Calcium Channel Blockers with 4-Chlorophenoxy Substituents

Compound 93 (4-[bis(4-fluorophenyl)methyl]-1-[3-(4-chlorophenoxy)propyl]piperidine) shares the 4-chlorophenoxypropyl-piperidine motif with the target compound. In spontaneously hypertensive rats (SHR), 93 reduced blood pressure by 17% and 11% at 10 mg/kg and 3 mg/kg, respectively, indicating potent antihypertensive activity linked to calcium channel blockade. In contrast, (3S)-3-(4-chlorophenoxy)piperidine lacks the bis(4-fluorophenyl)methyl group, which may diminish its calcium channel affinity but improve selectivity for CNS targets .

Activity Comparison :

Compound Substituents Biological Activity Dose-Effect Relationship
(3S)-3-(4-chlorophenoxy)piperidine 4-chlorophenoxy Potential DAT affinity Not reported
Compound 93 4-chlorophenoxypropyl, bis(4-fluorophenyl)methyl Antihypertensive (Ca²⁺ blockade) 17% reduction at 10 mg/kg

Halogen-Substituted Piperidine Derivatives

3-(3-Chloro-4-fluorophenoxy)piperidine (CAS: 946759-15-5) introduces an additional fluorine atom adjacent to the chlorine. This modification increases electronegativity and may alter metabolic stability or receptor binding kinetics. However, its pharmacological profile remains uncharacterized, highlighting a gap in comparative data .

Structural Impact of Halogens :

  • 4-Chlorophenoxy: Balances lipophilicity and steric bulk for CNS penetration.
  • 3-Chloro-4-fluorophenoxy: Enhanced electronegativity could improve solubility but reduce membrane permeability.

Piperidine-Based Pharmaceuticals: Paroxetine

Paroxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI), features a 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine scaffold. The (3S,4R)-stereochemistry and benzodioxolyloxy group are critical for SSRI activity, unlike (3S)-3-(4-chlorophenoxy)piperidine, which lacks the fluorophenyl and benzodioxole motifs. This contrast underscores the importance of substituent diversity in targeting specific transporters (SERT vs. DAT) .

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